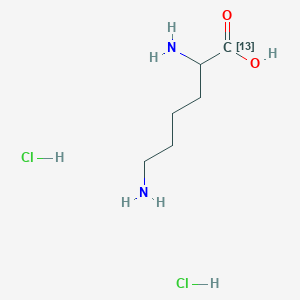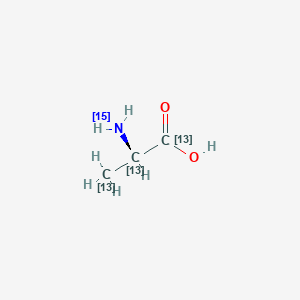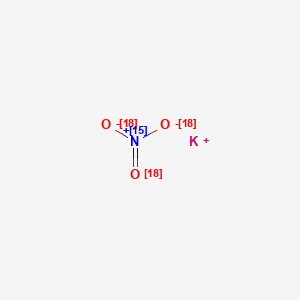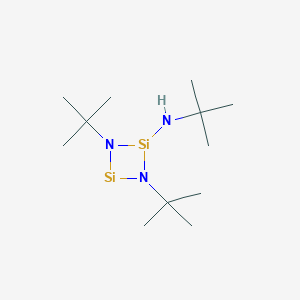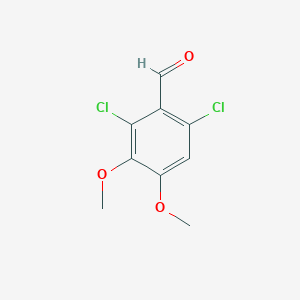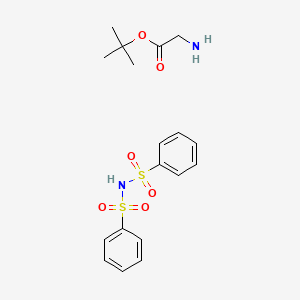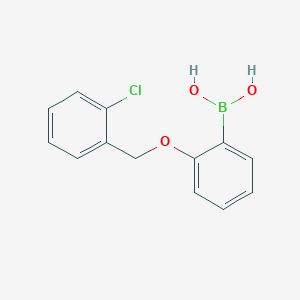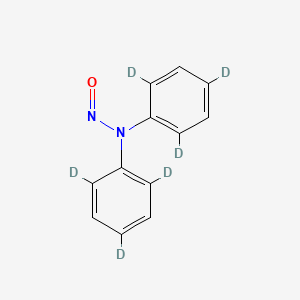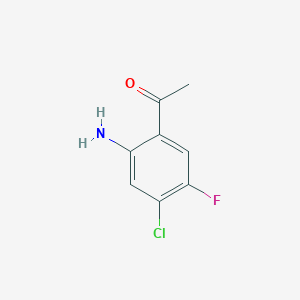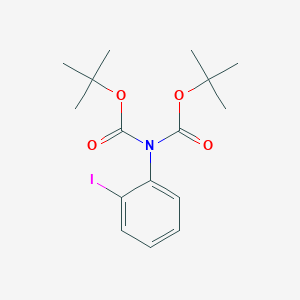
N,N-Di-Boc-2-iodoaniline
Übersicht
Beschreibung
N,N-Di-Boc-2-iodoaniline, also known as tert-butyl N-(2-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, is an organic compound with the molecular formula C16H22INO4 and a molecular weight of 419.25 g/mol . It is a derivative of aniline, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and the aromatic ring is substituted with an iodine atom at the ortho position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Di-Boc-2-iodoaniline can be synthesized through a multi-step process involving the protection of the amino group and subsequent iodination of the aromatic ring. One common method involves the following steps:
Protection of Aniline: Aniline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N,N-Di-Boc-aniline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di-Boc-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of palladium catalysts, leading to the formation of different substituted aniline derivatives.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, yielding 2-iodoaniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and nucleophiles (e.g., amines, thiols).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Major Products Formed
Substitution Reactions: Various substituted aniline derivatives depending on the nucleophile used.
Deprotection Reactions: 2-Iodoaniline.
Wissenschaftliche Forschungsanwendungen
N,N-Di-Boc-2-iodoaniline is utilized in several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Di-Boc-2-iodoaniline primarily involves its role as an intermediate in chemical reactions. The Boc protecting groups stabilize the amino group, allowing selective reactions at the iodine-substituted aromatic ring. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-2-iodoaniline: Similar structure but with only one Boc protecting group.
2-Iodoaniline: Lacks Boc protecting groups, making it more reactive.
N,N-Di-Boc-aniline: Lacks the iodine substitution, used for different synthetic purposes.
Uniqueness
N,N-Di-Boc-2-iodoaniline is unique due to the presence of both Boc protecting groups and the iodine atom, which allows for selective reactions and serves as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDDNDJGXNWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1I)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584566 | |
| Record name | Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-53-0 | |
| Record name | Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Di-Boc-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


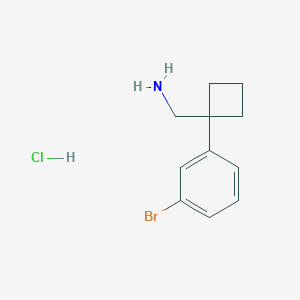
![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
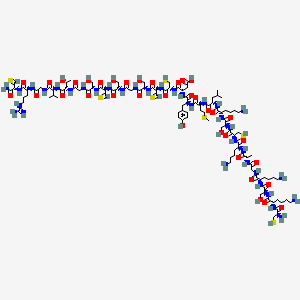
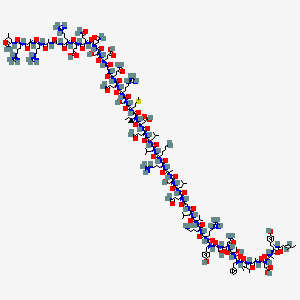
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
